N-benzyl-N-ethyl-1-propyl-4-piperidinamine
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Overview
Description
N-benzyl-N-ethyl-1-propyl-4-piperidinamine, also known as BEP or NBEPP, is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in scientific research due to its potential applications in the field of medicine and pharmacology.
Scientific Research Applications
NN-benzyl-N-ethyl-1-propyl-4-piperidinamineP has been studied extensively for its potential applications in the field of medicine and pharmacology. It has been found to exhibit analgesic, anticonvulsant, and antidepressant properties. It has also been studied for its potential use in the treatment of Parkinson's disease, as it has been found to increase the levels of dopamine in the brain.
Mechanism of Action
The exact mechanism of action of NN-benzyl-N-ethyl-1-propyl-4-piperidinamineP is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor, which increases the levels of dopamine in the brain. It has also been found to interact with the opioid receptors, which may contribute to its analgesic properties.
Biochemical and Physiological Effects:
NN-benzyl-N-ethyl-1-propyl-4-piperidinamineP has been found to have several biochemical and physiological effects. It has been found to increase the levels of dopamine in the brain, which may contribute to its potential use in the treatment of Parkinson's disease. It has also been found to exhibit analgesic properties, which may be due to its interaction with the opioid receptors.
Advantages and Limitations for Lab Experiments
One of the advantages of NN-benzyl-N-ethyl-1-propyl-4-piperidinamineP is its potential use in the treatment of Parkinson's disease. It has also been found to exhibit analgesic, anticonvulsant, and antidepressant properties. However, one of the limitations of NN-benzyl-N-ethyl-1-propyl-4-piperidinamineP is its limited solubility in water, which may make it difficult to administer in certain forms.
Future Directions
There are several future directions for the study of NN-benzyl-N-ethyl-1-propyl-4-piperidinamineP. One potential direction is the development of new formulations that increase its solubility in water, which may improve its potential use in the treatment of various conditions. Another potential direction is the study of its potential use in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder.
Conclusion:
In conclusion, NN-benzyl-N-ethyl-1-propyl-4-piperidinamineP is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine and pharmacology. It has been found to exhibit analgesic, anticonvulsant, and antidepressant properties, and has potential use in the treatment of Parkinson's disease. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of various conditions.
Synthesis Methods
The synthesis of NN-benzyl-N-ethyl-1-propyl-4-piperidinamineP involves the reaction of benzyl chloride, ethylamine, and 1-propylpiperidine in the presence of a base such as sodium hydroxide. This reaction results in the formation of NN-benzyl-N-ethyl-1-propyl-4-piperidinamineP as a white crystalline solid with a melting point of 152-154 °C.
properties
IUPAC Name |
N-benzyl-N-ethyl-1-propylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2/c1-3-12-18-13-10-17(11-14-18)19(4-2)15-16-8-6-5-7-9-16/h5-9,17H,3-4,10-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBSRZMHLJZCMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N(CC)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5459255 |
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